molecular formula C19H17FN4O3 B11470294 N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide

N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11470294
M. Wt: 368.4 g/mol
InChI Key: BCFIXCCUIXOZGG-UHFFFAOYSA-N
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Description

2-FLUORO-N-(2-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)BENZAMIDE is a complex organic compound that features a fluorinated benzamide structure

Preparation Methods

The synthesis of 2-FLUORO-N-(2-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)BENZAMIDE typically involves multiple steps. One common synthetic route includes the formation of the oxadiazole ring, followed by the introduction of the fluorinated benzamide moiety. Reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-FLUORO-N-(2-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)BENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: This compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-FLUORO-N-(2-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)BENZAMIDE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes and receptors relevant to its therapeutic applications.

Comparison with Similar Compounds

Similar compounds to 2-FLUORO-N-(2-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)BENZAMIDE include other fluorinated benzamides and oxadiazole derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity. The uniqueness of 2-FLUORO-N-(2-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)BENZAMIDE lies in its specific combination of fluorinated benzamide and oxadiazole moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H17FN4O3

Molecular Weight

368.4 g/mol

IUPAC Name

N-[2-[(2-fluorobenzoyl)amino]ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C19H17FN4O3/c1-12-5-4-6-13(11-12)16-23-19(27-24-16)18(26)22-10-9-21-17(25)14-7-2-3-8-15(14)20/h2-8,11H,9-10H2,1H3,(H,21,25)(H,22,26)

InChI Key

BCFIXCCUIXOZGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C(=O)NCCNC(=O)C3=CC=CC=C3F

Origin of Product

United States

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